molecular formula C21H20ClN3O3S2 B14973874 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

Cat. No.: B14973874
M. Wt: 462.0 g/mol
InChI Key: WJGQFPGPBUYLQF-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and coupling with the thiophene ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClN3O3S2

Molecular Weight

462.0 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C21H20ClN3O3S2/c22-16-6-8-18(9-7-16)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-17-4-2-1-3-5-17/h1-10,15H,11-14H2,(H,23,26)

InChI Key

WJGQFPGPBUYLQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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